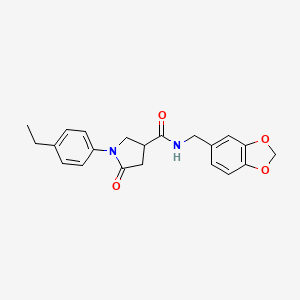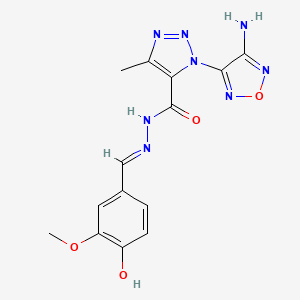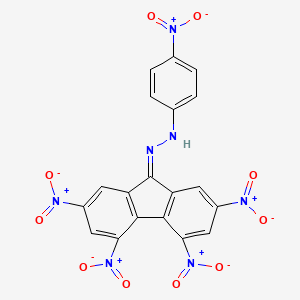![molecular formula C17H16BrN3O3 B11553036 (3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11553036.png)
(3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety
Vorbereitungsmethoden
The synthesis of (3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves a multi-step process. The initial step often includes the formation of the hydrazinylidene intermediate, followed by the introduction of the bromophenyl group under controlled conditions. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s hydrazinylidene moiety is particularly important for its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl acetoacetate: Known for its use in organic synthesis and as a building block for more complex molecules.
Acetylacetone: Another versatile compound used in various chemical reactions and industrial applications.
The presence of the bromophenyl group and the hydrazinylidene moiety in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C17H16BrN3O3 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-11(10-16(23)19-13-8-6-12(18)7-9-13)20-21-17(24)14-4-2-3-5-15(14)22/h2-9,22H,10H2,1H3,(H,19,23)(H,21,24)/b20-11+ |
InChI-Schlüssel |
XPLRTHBGXTZQRM-RGVLZGJSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/CC(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)CC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methylphenoxy)methyl]-N'-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11552957.png)
![3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11552961.png)
![6-[(E)-(2-{[(2,6-dibromo-4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]-2,3-dimethoxybenzoic acid (non-preferred name)](/img/structure/B11552969.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11552979.png)
![N'~1~,N'~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11552992.png)
![2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11552993.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11552995.png)

![N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11553007.png)
![4-Methyl-N-(1-{N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11553011.png)

![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553029.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11553043.png)
